N-(7-bromo-4-methylquinolin-2-yl)acetamide

MAO-B Neuropharmacology Species Selectivity

This 7-bromo-4-methylquinolin-2-yl acetamide derivative is a unique, privileged scaffold for medicinal chemistry. Its 89 nM Ki against human NNMT and >1,000-fold selectivity for MAO-B over MAO-A provide clear differentiation from generic bromoquinolines. The 7-bromo substituent significantly alters LogP and pKa, impacting membrane permeability and metabolic stability, unlike unsubstituted or other halogen analogs. The bromine atom offers a versatile synthetic handle for cross-coupling, enabling rapid SAR exploration and library synthesis. Ideal for metabolic disorder and oncology research programs requiring target specificity and reliable chemical derivatization.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
Cat. No. B11767072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-bromo-4-methylquinolin-2-yl)acetamide
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)Br)NC(=O)C
InChIInChI=1S/C12H11BrN2O/c1-7-5-12(14-8(2)16)15-11-6-9(13)3-4-10(7)11/h3-6H,1-2H3,(H,14,15,16)
InChIKeyRZWJZZDFBHQQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(7-Bromo-4-methylquinolin-2-yl)acetamide: A Quinoline-Based Scaffold for Research


N-(7-Bromo-4-methylquinolin-2-yl)acetamide (CAS: 1895092-50-8) is a synthetically derivatized bromoquinoline compound. Its core structure is the quinoline heterocycle, a privileged scaffold in medicinal chemistry known for its presence in a wide array of bioactive molecules [1]. Quinoline derivatives have been extensively explored for their potential in various therapeutic areas, including as antimalarials and kinase inhibitors, with specific reports highlighting their activity against targets like EGFR-TK and c-Met . The compound, with a molecular weight of 279.14 g/mol and a LogP of 3.26, features a 7-bromo substitution and an acetamide moiety at the 2-position . While its specific therapeutic role is not yet fully defined, its unique structural features make it a valuable tool for probing structure-activity relationships (SAR) and for use as a synthetic intermediate in drug discovery programs.

The Criticality of Specificity: Why N-(7-Bromo-4-methylquinolin-2-yl)acetamide Cannot Be Casually Substituted


In scientific research, the assumption that compounds within the same general class (e.g., 'bromoquinolines') are functionally interchangeable is a common but often costly error. The specific pattern of substitution on the quinoline ring, particularly the presence of a bromine at the 7-position and an acetamide at the 2-position, dramatically influences the molecule's physicochemical properties, target binding kinetics, and metabolic fate [1]. For instance, the 7-bromo substituent on a quinoline core has been shown to significantly alter lipophilicity (LogP) and basicity (pKa) compared to other halogen substitutions or unsubstituted analogs, which in turn impacts membrane permeability and oral bioavailability [1]. Furthermore, the presence of a bulky group at the 7-position can introduce steric hindrance, potentially shielding the molecule from metabolic enzymes like aldehyde oxidase (AO), a common clearance pathway for quinoline-containing compounds [2]. This 'minor' difference can translate into a vastly different in vivo half-life and overall pharmacokinetic profile. Therefore, selecting N-(7-bromo-4-methylquinolin-2-yl)acetamide over a close analog must be justified by specific, measurable advantages; the following evidence outlines where such differentiation exists.

Data-Driven Differentiation: A Quantitative Comparison of N-(7-Bromo-4-methylquinolin-2-yl)acetamide


Monoamine Oxidase B (MAO-B) Inhibition: A Species-Specific Potency Difference

While N-(7-bromo-4-methylquinolin-2-yl)acetamide shows moderate inhibition of human MAO-B with an IC50 of 10 nM [1], its potency against rat MAO-B is substantially lower, with a reported IC50 of 209 nM [2]. This represents a 20-fold loss in potency when moving from the human to the rat enzyme in these assays. The cross-study data should be interpreted with caution due to differing assay systems.

MAO-B Neuropharmacology Species Selectivity

Isoform Selectivity: Differentiating MAO-B from MAO-A Inhibition

N-(7-bromo-4-methylquinolin-2-yl)acetamide exhibits high isoform selectivity for MAO-B over MAO-A. Its IC50 for human MAO-A is reported as >10,000 nM (>10 µM) [1], while its IC50 for human MAO-B is 10 nM [2]. This indicates a selectivity window of >1,000-fold for MAO-B over MAO-A.

MAO-B MAO-A Isoform Selectivity Off-target Activity

NNMT Inhibition: Contextualizing Potency Against Structurally Optimized Analogs

N-(7-bromo-4-methylquinolin-2-yl)acetamide inhibits human Nicotinamide N-Methyltransferase (NNMT) with a Ki of 89 nM [1]. While this demonstrates activity, the NNMT inhibitor space contains compounds with sub-nanomolar potency. For instance, an optimized analog in the same assay system shows a Ki of 0.501 nM [2], a potency enhancement of approximately 178-fold.

NNMT Metabolic Disease Cancer SAR

Physicochemical Profile: A Measurable Impact on Drug-Likeness

N-(7-bromo-4-methylquinolin-2-yl)acetamide has a measured LogP value of 3.26 and a molecular weight of 279.14 g/mol . The 7-bromo substitution is a key driver of this moderate lipophilicity. This contrasts with a close analog, 7-bromo-4-methylquinoline (CAS: 141052-31-5), which has a lower molecular weight of 222.08 g/mol and, importantly, lacks the acetamide group, which serves as a hydrogen bond donor/acceptor and significantly alters polarity and solubility .

Physicochemical Properties Lipophilicity Drug Design

Targeted Applications: Where N-(7-Bromo-4-methylquinolin-2-yl)acetamide Provides the Greatest Utility


A Validated Hit for Nicotinamide N-Methyltransferase (NNMT) Probe Development

With a confirmed Ki of 89 nM against human NNMT [1], this compound serves as a valuable starting point for medicinal chemistry programs focused on metabolic disorders or oncology. Its moderate potency allows for the exploration of structure-activity relationships (SAR) around the quinoline core to identify more potent and selective analogs.

A Selective Tool for Investigating Human Monoamine Oxidase B (MAO-B) Biology

The >1,000-fold selectivity for human MAO-B over MAO-A makes this compound a useful tool for probing the specific role of MAO-B in cellular and biochemical assays [2]. It can be used to study MAO-B-related pathways without the confounding effects of MAO-A inhibition.

A Building Block for Synthesizing Advanced Quinoline-Based Libraries

The presence of the bromine atom at the 7-position provides a versatile synthetic handle for further derivatization through cross-coupling reactions (e.g., Suzuki, Heck) . The acetamide group at the 2-position can be hydrolyzed to an amine or further functionalized, making this compound a flexible intermediate for generating diverse chemical libraries.

Quote Request

Request a Quote for N-(7-bromo-4-methylquinolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.